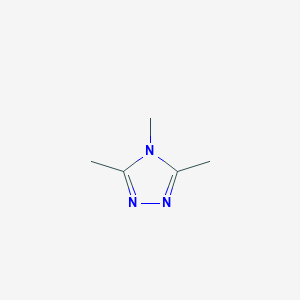

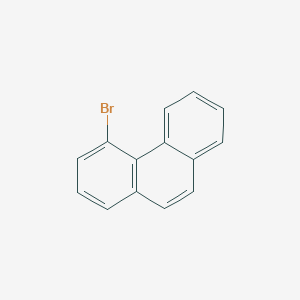

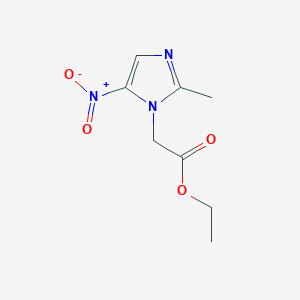

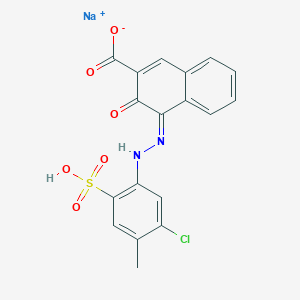

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester

カタログ番号 B091253

CAS番号:

17791-51-4

分子量: 369.4 g/mol

InChIキー: ZYCZFTGHOVFXLZ-LBPRGKRZSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Esters are derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .

Synthesis Analysis

Amide-to-ester substitutions have been shown to improve the membrane permeability of dipeptides and a model cyclic hexapeptide . The synthesis of N-substituted α-amino esters has been achieved in high yields and excellent enantioselectivities .Molecular Structure Analysis

Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .Chemical Reactions Analysis

Esters can be cleaved back into a carboxylic acid and an alcohol through reaction with water and a catalytic amount of strong acid . This reaction represents the reverse of the acid-catalyzed esterification of a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .科学的研究の応用

Synthesis of Amino Acid Methyl Esters

- Scientific Field: Organic Chemistry

- Application Summary: Amino acid methyl esters are important intermediates in organic synthesis, used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials .

- Methods of Application: Amino acids react with methanol in the presence of trimethylchlorosilane at room temperature to produce amino acid methyl ester hydrochlorides . This method is compatible with natural, aromatic, and aliphatic amino acids .

- Results or Outcomes: The use of trimethylchlorosilane (TMSCl) with methanol at room temperature is an efficient reagent for esterification of amino acids of all classes . This method offers easy operation, mild reaction conditions, simple workup, and good to excellent yields .

Self-Aggregation and Emulsifying Properties of Methyl Ester Sulfonate Surfactants

- Scientific Field: Surfactant Chemistry

- Application Summary: Methyl ester sulfonate (MES) anionic surfactants, made from natural resources, are of particular interest as sustainable surfactants. They offer good physicochemical properties for applications as detergents and emulsifiers .

- Methods of Application: The liquid crystal structures of MES surfactants were determined by polarizing optical microscopy (POM) and small-angle X-ray scattering (SAXS) .

- Results or Outcomes: The stability of surfactant emulsions is around 60%, which is comparable to that of sodium dodecyl sulfate (SDS). The micrographs show that the emulsions formed are O/W, and an increase in chain length gives rise to a decrease in the size of the emulsion droplets .

Methyl Esterification of Carboxylic Acids

- Scientific Field: Organic Chemistry

- Application Summary: Methyl esterification of carboxylic acids is a common procedure in organic synthesis. It is used to convert carboxylic acids into their corresponding methyl esters .

- Methods of Application: A sonochemical method for methyl esterification of carboxylic acids uses polymer-supported triphenylphosphine in the presence of 2,4,6-trichloro-1,3,5-triazine and Na2CO3 .

- Results or Outcomes: This method allows for the rapid preparation of methyl esters of various carboxylic acids bearing reactive hydroxyl groups as well as acid- or base-labile functionalities .

Transesterification of β-keto Esters

- Scientific Field: Organic Chemistry

- Application Summary: The transesterification of β-keto esters is a useful transformation in organic synthesis. It is particularly important in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide and (±)-velloziolone .

- Methods of Application: The transesterification of β-keto esters often proceeds via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important .

- Results or Outcomes: Direct transesterification obviates the need to produce intermediate carboxylic acids, which often display poor solubility in organic solvents .

Methyl Esterification of Carboxylic Acids Using Dimethylcarbonate

- Scientific Field: Organic Chemistry

- Application Summary: Dimethylcarbonate is a nontoxic and green methylating reagent. A base-catalyzed methyl transfer from dimethylcarbonate to carboxylic acids offers high selectivity for esterification and mild reaction conditions .

- Methods of Application: The reaction proceeds via direct methyl transfer from dimethylcarbonate to the substrate .

- Results or Outcomes: This method enables conservation of stereochemistry at epimerizable stereocenters .

Nondecarboxylative Methylation of Carboxylic Acids

- Scientific Field: Organic Chemistry

- Application Summary: A Cu-catalyzed nondecarboxylative methylation of carboxylic acids with methylboronic acid proceeds in air as sole oxidant and offers a strategy for replacing toxic, electrophilic alkylating reagents .

- Methods of Application: An isotope-labeling study supports an oxidative cross-coupling mechanism, in analogy to that proposed for Chan-Lam arylation .

- Results or Outcomes: This method provides a new approach to the methylation of carboxylic acids .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O6/c1-16(2,3)25-14(22)19-12(13(21)24-7)8-11-9-20(10-18-11)15(23)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,19,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCZFTGHOVFXLZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447860 | |

| Record name | N(alpha), N-(im)-Di-Boc-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester | |

CAS RN |

17791-51-4 | |

| Record name | N(alpha), N-(im)-Di-Boc-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

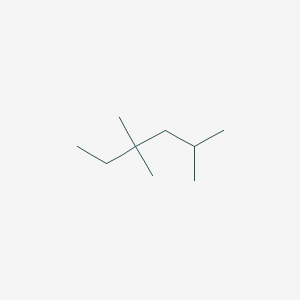

![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)

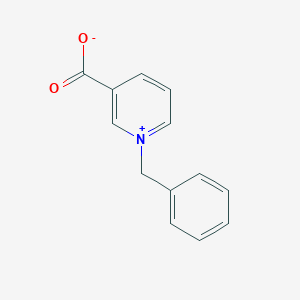

![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)